4-Penten-2-one, 4-methyl-
Overview
Description
“4-Penten-2-one, 4-methyl-” is a chemical compound with the formula C6H10O. It is also known by other names such as Isomesityl oxide, Isopropenyl acetone, and 4-Methyl-4-penten-2-one .
Molecular Structure Analysis
The molecular structure of “4-Penten-2-one, 4-methyl-” can be represented as CH3C(O)CH2C(CH3)=CH2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Energy Storage and Dielectric Material
Poly-4-methyl-1-pentene, closely related to 4-Penten-2-one, 4-methyl-, demonstrates significant potential in energy storage applications, particularly as a dielectric material for capacitors. This high melting point, transparent, isotactic polymer offers performance comparable to biaxially oriented polypropylene (BOPP) and is suitable for high-density energy storage due to its high breakdown strength and low dielectric loss. Its utility in electrical capacitors as part of polymer composites is notable, especially in industrial sectors demanding capacitors that operate at high temperatures and possess high energy density (Ghule, Laad, & Tiwari, 2021).
Spectroscopic Studies and Molecular Structure
4-Methyl-3-penten-2-one (4M3P2O) has been extensively studied using UV–Visible and NMR spectroscopy. These studies help in understanding the electronic properties, molecular structure, and charge delocalization of the molecule. Techniques like natural bond orbital (NBO) analysis and time-dependent TD-DFT approach provide insights into the molecule's electronic exchange interaction, molecular electrostatic surface potential, and site of chemical reactivity (Arjunan et al., 2012).
Polymerization and Catalysis
The polymerization of 4-Methyl-2-pentene (a variant of 4-Penten-2-one, 4-methyl-) using different catalysts like TiCl3–Al(C2H5)3 leads to high molecular weight isotactic homopolymers. This process, termed monomer-isomerization polymerization, involves the isomerization of 4-Methyl-2-pentene to its positional isomers before polymerizing. Such polymerizations are influenced by catalyst system ratios and the addition of transition metal compounds, opening pathways for creating polymers with specific properties (OtsuTakayuki et al., 1975).
Copolymerization and Material Properties
Studies on copolymerization, like the ethene/4-Methyl-1-pentene copolymers using metallocene-based catalysts, provide insights into the stereochemistry of the polymers. The high stereoregularity obtained simplifies spectral multiplicity, allowing for detailed sequence assignments and a better understanding of the copolymer's molecular structure (Losio et al., 2006).
Isomerization and Catalytic Mechanisms
The isomerization of 4-methyl-1-pentene and its relevance in catalytic activities offer insights into reaction mechanisms and kinetic equations. The use of different nickel-containing catalytic systems and their impact on thermodynamic equilibrium is crucial in understanding the reaction pathways (Mitkova et al., 1995).
Safety And Hazards
properties
IUPAC Name |
4-methylpent-4-en-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(2)4-6(3)7/h1,4H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADUDTKCGJKNDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073966 | |
Record name | 4-Penten-2-one, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Penten-2-one, 4-methyl- | |
CAS RN |
3744-02-3 | |
Record name | 4-Methyl-4-penten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3744-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropenyl acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003744023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Penten-2-one, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPROPENYL ACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P549RW6459 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Methyl-4-penten-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031564 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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